molecular formula C7H18Cl2N2O B1373428 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride CAS No. 23804-63-9

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride

Cat. No. B1373428
CAS RN: 23804-63-9
M. Wt: 217.13 g/mol
InChI Key: UQJJNNUGMYSJET-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed .


Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its refractive index .

Scientific Research Applications

Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity

This scientometric review offers insights into the specific characteristics of 2,4-D herbicide toxicity and mutagenicity. The study utilizes a novel method to quantitatively visualize and summarize the rapid advancements in this field. Key areas of influence include 'Toxicology' and 'Biochemical and Molecular Biology', with research trends focused on occupational risk, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. The collaboration between authors has led to significant progress in understanding 2,4-D toxicology and mutagenicity, with future research likely concentrating on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).

Aminopyridines in Therapeutic Applications

Aminopyridines, especially 4-aminopyridine (4-AP), have demonstrated potential in treating neurodegenerative diseases and improving nerve impulse conduction. Initially developed as a bird poison, 4-AP has seen varied clinical applications, including as a reversal agent for nondepolarizing myorelaxants and for managing walking disabilities in multiple sclerosis patients. Recent clinical trials suggest that K+-channel blockade might be an effective strategy to address central nervous system demyelination-related disturbances (Kostadinova & Danchev, 2019). Additionally, the systematic review of 4-AP's effects on decreased walking capacity in multiple sclerosis patients highlights its clinical relevance, showing approximately a 25% increase in walking speed in about 40% of patients, along with improved muscle strength in lower extremities (Jensen et al., 2014).

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This review examines the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives. DCNP's unique reactivity positions it as a valuable building block for synthesizing various classes of heterocyclic compounds and dyes, offering mild reaction conditions and versatility. The anticipation of more innovative transformations involving DCNP highlights its potential in future chemical research (Gomaa & Ali, 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, or new applications for the compound .

properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9-4-2-7(10,6-8)3-5-9;;/h10H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJNNUGMYSJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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